molecular formula C15H14N6O4 B14741459 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione CAS No. 6309-60-0

1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione

Cat. No.: B14741459
CAS No.: 6309-60-0
M. Wt: 342.31 g/mol
InChI Key: BWHXDOVVNGGMNJ-LZYBPNLTSA-N
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Description

1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione is a complex organic compound that belongs to the purine family It is characterized by its unique structure, which includes a purine core substituted with methyl groups and a nitrophenylmethylideneamino group

Preparation Methods

The synthesis of 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 1,3,7-trimethylxanthine, a known purine derivative.

    Condensation: The nitrophenyl group is then introduced through a condensation reaction with an appropriate aldehyde under basic conditions.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the purine core is essential for its overall activity.

Comparison with Similar Compounds

1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione can be compared with other similar compounds, such as:

    1,3,7-trimethylxanthine:

    8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a chloro group instead of the nitrophenyl group, leading to variations in its chemical reactivity and applications.

    1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6309-60-0

Molecular Formula

C15H14N6O4

Molecular Weight

342.31 g/mol

IUPAC Name

1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione

InChI

InChI=1S/C15H14N6O4/c1-18-11-12(19(2)15(23)20(3)13(11)22)17-14(18)16-8-9-4-6-10(7-5-9)21(24)25/h4-8H,1-3H3/b16-8+

InChI Key

BWHXDOVVNGGMNJ-LZYBPNLTSA-N

Isomeric SMILES

CN1C2=C(N=C1/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1N=CC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Origin of Product

United States

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